molecular formula C16H20N2OS B11116174 N-(1,3-benzothiazol-2-yl)-3-cyclohexylpropanamide

N-(1,3-benzothiazol-2-yl)-3-cyclohexylpropanamide

Cat. No.: B11116174
M. Wt: 288.4 g/mol
InChI Key: VKUOWKQZYASJNK-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-3-cyclohexylpropanamide: is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-2-yl)-3-cyclohexylpropanamide typically involves the reaction of 2-aminobenzothiazole with a suitable acylating agent. One common method involves the use of 3-cyclohexylpropanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired amide product .

Industrial Production Methods: Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: N-(1,3-benzothiazol-2-yl)-3-cyclohexylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(1,3-benzothiazol-2-yl)-3-cyclohexylpropanamide is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound has been studied for its potential antimicrobial and anticancer properties. It has shown promising activity against certain bacterial strains and cancer cell lines, making it a candidate for further drug development .

Medicine: The compound’s potential as an anti-inflammatory agent has been explored in preclinical studies. Its ability to inhibit specific enzymes and pathways involved in inflammation suggests its potential use in treating inflammatory diseases .

Industry: In the industrial sector, benzothiazole derivatives are used as intermediates in the production of dyes, rubber accelerators, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-cyclohexylpropanamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis, thereby inhibiting cancer cell growth .

Properties

Molecular Formula

C16H20N2OS

Molecular Weight

288.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-cyclohexylpropanamide

InChI

InChI=1S/C16H20N2OS/c19-15(11-10-12-6-2-1-3-7-12)18-16-17-13-8-4-5-9-14(13)20-16/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,17,18,19)

InChI Key

VKUOWKQZYASJNK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

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